

Application Notes and Protocols: I-BRD9

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Compound of Interest

Compound Name: BRD8518

Cat. No.: B15574272

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Introduction

I-BRD9 is a potent and highly selective chemical probe for the inhibition of Bromodomain-containing protein 9 (BRD9), a component of the human SWI/SNF (BAF) chromatin remodeling complex.^{[1][2][3]} By binding to the acetyl-lysine binding pocket of BRD9, I-BRD9 prevents its interaction with acetylated histones, thereby modulating the transcription of specific genes.^[4] This inhibitory action affects pathways involved in oncology and immune response, making I-BRD9 a valuable tool for studying the biological functions of BRD9 and for potential therapeutic development.^{[1][2]} I-BRD9 demonstrates high selectivity, with over 700-fold greater selectivity for BRD9 over the BET (Bromodomain and Extra-Terminal domain) family of proteins and 200-fold selectivity over the closely related BRD7.^{[2][3][5]} These application notes provide detailed protocols for the preparation and use of I-BRD9 stock solutions in common cellular assays.

Physicochemical Properties and Data

Quantitative data for I-BRD9 are summarized below for easy reference.

Table 1: Chemical and Physical Properties of I-BRD9

Property	Value	Reference
Molecular Weight	497.55 g/mol	[6][7]
Molecular Formula	C ₂₂ H ₂₂ F ₃ N ₃ O ₃ S ₂	[5][6]
CAS Number	1714146-59-4	[1][6]
Appearance	White to beige crystalline solid/powder	[5][7]
Purity	≥98% (HPLC)	[6]

Table 2: Solubility of I-BRD9

Solvent	Maximum Concentration	Reference
DMSO	100 mM (approx. 49.76 mg/mL)	[6][8]
DMF	30 mg/mL	[5]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[5]
1 eq. HCl	20 mM	[7]
Aqueous (CLND)	359 μM	[1]

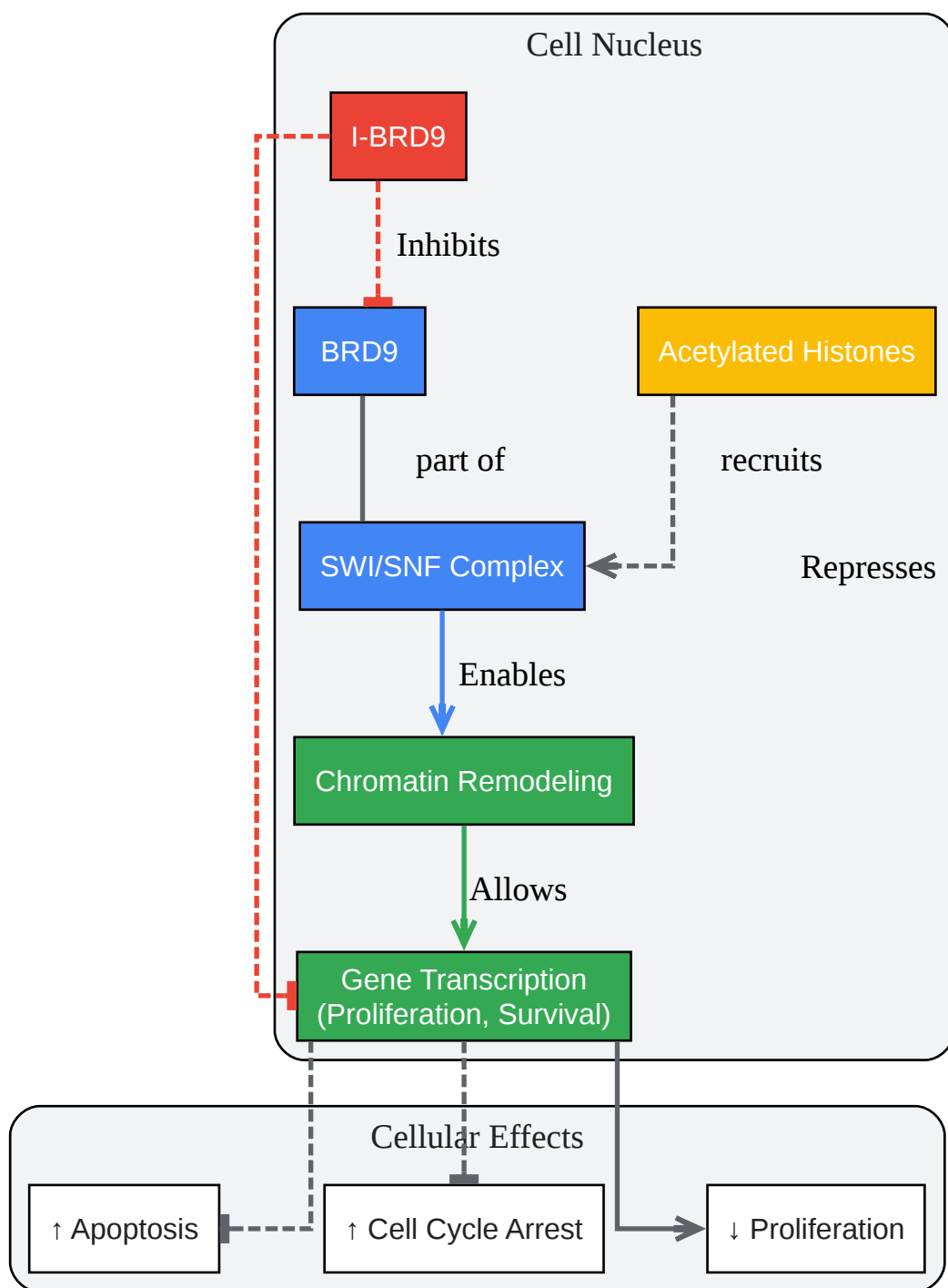
Table 3: Recommended Storage Conditions for I-BRD9 Stock Solution

Temperature	Storage Duration	Reference
-80°C	Up to 2 years	[1][7]
-20°C	Up to 1 year	[1][6]

I-BRD9 Signaling Pathway

I-BRD9 acts by inhibiting the BRD9 protein, a subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin

structure. Inhibition of BRD9's ability to recognize acetylated histones leads to downstream effects on gene transcription, impacting cell cycle progression, proliferation, and survival.



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Caption: I-BRD9 inhibits the BRD9 subunit of the SWI/SNF complex.

Experimental Protocols

Protocol 1: Preparation of a 10 mM I-BRD9 Stock Solution

This protocol describes how to prepare a 10 mM stock solution of I-BRD9 using DMSO as the solvent. This concentration is suitable for subsequent dilution to working concentrations for most cell-based assays.

Materials:

- I-BRD9 powder (MW: 497.55 g/mol)
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance and weighing paper
- Vortex mixer

Procedure:

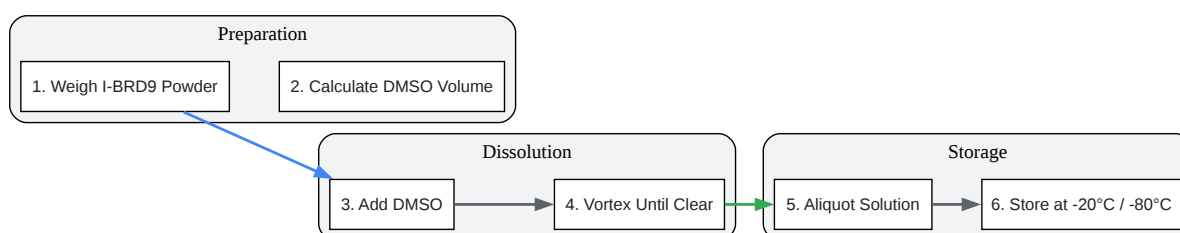
- Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Weighing I-BRD9: Carefully weigh out 1 mg of I-BRD9 powder.
- Calculating DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

$$\text{Volume } (\mu\text{L}) = [\text{Mass (mg)} / \text{Molecular Weight (g/mol)}] * 1,000,000 / \text{Concentration (mM)}$$

$$\text{For 1 mg of I-BRD9: Volume } (\mu\text{L}) = [1 \text{ mg} / 497.55 \text{ g/mol}] * 1,000,000 / 10 \text{ mM} = 200.98 \mu\text{L}$$

- Dissolving: Add 200.98 μL of anhydrous DMSO to the vial containing 1 mg of I-BRD9.

- **Mixing:** Cap the vial securely and vortex the solution until the powder is completely dissolved.^[9] The solution should be clear.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.^{[1][9]} Store the aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term use (up to 1 year).^{[1][6][7]}



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Caption: Workflow for preparing and storing I-BRD9 stock solution.

Protocol 2: Application in Cell Culture and Western Blot Analysis

This protocol provides a general method for treating acute myeloid leukemia (AML) cells with I-BRD9 and subsequently analyzing changes in protein expression via Western blot, a technique used in relevant studies.^[10]

Materials:

- AML cell line (e.g., MV4-11)
- Complete cell culture medium
- 10 mM I-BRD9 stock solution (from Protocol 1)

- Z-VAD-FMK (pan-caspase inhibitor, optional control)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, buffers, and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Caspase 3, anti-Lamin B, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Seeding: Seed MV4-11 cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period.
- Preparation of Working Solution: Thaw an aliquot of the 10 mM I-BRD9 stock solution at room temperature.^[9] Prepare final working concentrations (e.g., 4 μ M and 8 μ M) by diluting the stock solution in fresh, complete cell culture medium.^{[9][10]} Also prepare a vehicle control (DMSO equivalent) and any other controls (e.g., co-treatment with Z-VAD-FMK).^[10]
- Cell Treatment: Replace the existing media with the media containing the I-BRD9 working solutions or controls.^[9]
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).^{[9][10]}
- Cell Lysis: After incubation, harvest the cells and wash with ice-cold PBS. Lyse the cells using RIPA buffer containing inhibitors.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blot:
 - Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., cleaved Caspase 3 to detect apoptosis) overnight at 4°C.[\[10\]](#)
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
 - Wash again and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal using a gel imaging system.[\[10\]](#) Analyze band intensities relative to a loading control (e.g., β -actin).

Protocol 3: Application in Quantitative PCR (qPCR) Analysis

This protocol outlines the treatment of cells with I-BRD9 to analyze changes in the expression of known target genes, such as DUSP6 and CDKN1A.[\[2\]](#)[\[10\]](#)

Materials:

- Kasumi-1 or AML cell line
- I-BRD9 stock solution and working solutions (prepared as in Protocol 2)
- RNA extraction kit (e.g., RNeasy Kit)

- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- qPCR primers for target genes (DUSP6, CDKN1A, etc.) and a housekeeping gene (GAPDH, ACTB)
- qPCR instrument

Procedure:

- Cell Treatment: Seed and treat cells with I-BRD9 (e.g., 10 μ M) and a vehicle control for the desired time (e.g., 6 or 24 hours) as described in Protocol 2, steps 1-4.[1][10]
- RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a gene of interest, and a qPCR master mix.
 - Run the reaction in a real-time PCR instrument.
- Data Analysis: Analyze the results using the $\Delta\Delta C_t$ method. Normalize the expression of target genes to the housekeeping gene and compare the expression levels in I-BRD9-treated samples to the vehicle-treated controls. This will reveal if I-BRD9 downregulates or upregulates the transcription of its target genes.[2]

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